Introduction: A Molecule of Synthetic and Pharmaceutical Interest
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
An In-depth Technical Guide to 4-Cyclopropylthiophene-2-carbaldehyde
Abstract: 4-Cyclopropylthiophene-2-carbaldehyde is a substituted heterocyclic aldehyde that merges two structurally significant motifs in modern chemistry: the thiophene-2-carbaldehyde core and the cyclopropyl group. The thiophene ring is a key component in numerous pharmaceuticals, agrochemicals, and organic electronic materials, valued for its unique electronic properties and metabolic profile.[1][2] The cyclopropyl moiety is considered a "privileged" substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate conformation. This guide provides a comprehensive technical overview of the anticipated chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications of 4-Cyclopropylthiophene-2-carbaldehyde, offering field-proven insights for researchers, chemists, and drug development professionals.
The Thiophene-2-carbaldehyde Scaffold
The thiophene-2-carbaldehyde framework is a versatile precursor in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility has established it as a foundational building block for a wide array of complex molecules, from antiviral agents to conductive polymers.[3][4]
The Cyclopropyl Moiety: A Bioisostere with Unique Properties
The incorporation of a cyclopropyl ring into a molecular scaffold is a well-established strategy in drug design. Its rigid, three-dimensional structure can lock in favorable conformations for receptor binding. Furthermore, the cyclopropyl group can act as a bioisostere for vinyl or phenyl groups and is generally more resistant to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.
4-Cyclopropylthiophene-2-carbaldehyde: A Synthon for Novel Discovery
The title compound, by positioning the electronically unique cyclopropyl group at the 4-position of the thiophene ring, presents a novel synthon for library synthesis and lead optimization. The interplay between the electron-donating nature of the cyclopropyl group and the electron-withdrawing aldehyde will dictate the molecule's reactivity and electronic properties, making it a target of interest for creating new chemical entities in materials science and medicinal chemistry.[5]
Physicochemical and Spectroscopic Properties (Anticipated)
Direct experimental data for 4-Cyclopropylthiophene-2-carbaldehyde is not extensively published. However, its properties can be reliably predicted based on data from its parent compound, thiophene-2-carbaldehyde, and closely related analogs such as 5-cyclopropylthiophene-2-carbaldehyde.[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₈H₈OS | Based on structure |
| Molecular Weight | 152.22 g/mol | Based on structure[6] |
| Appearance | Colorless to pale yellow liquid | Similar to thiophene-2-carbaldehyde[3] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Higher than thiophene-2-carbaldehyde (198 °C) due to increased mass |
| Solubility | Miscible with most organic solvents (e.g., CHCl₃, ether, ethyl acetate); immiscible with water.[4] | Typical for small aromatic aldehydes |
| Density | ~1.15 - 1.25 g/mL | Similar to thiophene-2-carbaldehyde (~1.2 g/mL)[3] |
Anticipated Spectroscopic Profile
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals. The aldehyde proton (CHO) should appear as a singlet around δ 9.8-10.0 ppm. The two thiophene protons will be singlets, influenced by their respective substituents, likely in the δ 7.5-8.0 ppm range. The cyclopropyl group will exhibit characteristic multiplets in the upfield region (δ 0.7-2.2 ppm), with a methine proton and two sets of diastereotopic methylene protons. This is based on analyses of similar structures.[1]
-
¹³C NMR (CDCl₃, 100 MHz): Key predicted shifts include the aldehyde carbonyl carbon around δ 182-185 ppm. The four thiophene carbons would appear between δ 125-150 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon around δ 10-15 ppm and the methylene carbons around δ 5-10 ppm.
-
Infrared (IR) Spectroscopy: The most prominent peak will be the strong C=O stretching vibration of the aldehyde at approximately 1670-1690 cm⁻¹, characteristic for aromatic aldehydes.[7] Other signals will include C-H stretches of the aromatic and cyclopropyl groups and C=C stretching of the thiophene ring.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 152.
Plausible Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
A robust and highly versatile method for synthesizing 4-Cyclopropylthiophene-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is widely used for creating C-C bonds with excellent functional group tolerance.[1][8] The logical starting materials would be 4-bromothiophene-2-carbaldehyde and cyclopropylboronic acid.
Proposed Synthetic Workflow
Caption: Suzuki-Miyaura coupling for synthesis.
Step-by-Step Experimental Protocol (Exemplary)
Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is critical as it initiates the catalytic cycle via oxidative addition into the C-Br bond. A weak base like potassium carbonate is used to activate the boronic acid for transmetalation without causing unwanted side reactions with the aldehyde. A two-phase solvent system like toluene/water facilitates the reaction by bringing both organic and inorganic reagents into proximity.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), followed by the degassed solvent system (e.g., toluene and water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Cyclopropylthiophene-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The reactivity is dominated by the aldehyde functional group, with the thiophene ring's properties modulated by the substituents.
Caption: Key reaction pathways for the title compound.
Reactions at the Aldehyde Functionality
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like silver oxide or potassium permanganate. This carboxylic acid derivative is a valuable synthon for amides and esters.[9]
-
Reduction: Selective reduction to the primary alcohol, (4-cyclopropylthiophen-2-yl)methanol, is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Reductive Amination: This is a powerful transformation for generating amine libraries. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with an agent like sodium triacetoxyborohydride to yield the corresponding amine.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with nucleophiles. It can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or react with Grignard or organolithium reagents to produce secondary alcohols.
Reactions on the Thiophene Ring
-
Electrophilic Aromatic Substitution: The aldehyde group is deactivating and meta-directing, while the cyclopropyl group is weakly activating and ortho-, para-directing. In the thiophene ring, this translates to the C5 position being the most activated site for electrophilic substitution (e.g., halogenation, nitration), as it is ortho to the activating cyclopropyl group and avoids the deactivating influence of the aldehyde.
Projected Applications
The unique structure of 4-Cyclopropylthiophene-2-carbaldehyde makes it a promising intermediate in several high-value research areas.
-
Medicinal Chemistry: Thiophene-based molecules have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][10] This compound can serve as a starting point to synthesize novel analogs of known drugs, where the cyclopropyl group can enhance metabolic stability and fine-tune biological activity.[8]
-
Materials Science: Polythiophenes are important conductive polymers.[11] Functionalized thiophenes are used to create organic semiconductors for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.[5] The aldehyde group allows for post-polymerization modification or direct incorporation into novel polymer backbones, with the cyclopropyl group potentially modifying solubility and packing characteristics.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Cyclopropylthiophene-2-carbaldehyde is not available, prudent laboratory practice dictates handling it with the precautions appropriate for related aromatic aldehydes like thiophene-2-carboxaldehyde.[12]
Table 2: General Hazard Identification and Precautions
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[13][14] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[12][14] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[12][14] |
| Incompatible Materials | Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[13][15] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed, preferably under an inert atmosphere (e.g., nitrogen).[12][13] |
| Handling | Use only in a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[14][15] |
Conclusion
4-Cyclopropylthiophene-2-carbaldehyde represents a valuable and versatile chemical building block. By combining the synthetically accessible aldehyde handle with the electronically and sterically important thiophene core and the pharmaceutically relevant cyclopropyl moiety, it offers significant potential for innovation. Its predictable reactivity, based on well-established chemical principles, allows for its strategic incorporation into complex molecular architectures. Researchers in drug discovery and materials science can leverage this compound to explore new chemical space and develop novel molecules with enhanced properties and functions.
References
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PubChem. 5-Cyclopropylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Raza, A. R., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14724. Retrieved from [Link]
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Manzini, S., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Catalysts, 12(11), 1421. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. Retrieved from [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLOS ONE, 18(2), e0281896. Retrieved from [Link]
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Al-Masoudi, A. J. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). Retrieved from [Link]
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Wikipedia. Thiophene-2-carboxaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-. Retrieved from [Link]
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Raza, A. R., et al. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. Retrieved from [Link]
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